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Abstract

Lergotrile mesylate, an ergoline derivative, is a potent dopamine receptor agonist that was
initially developed for the treatment of Parkinson's disease and hyperprolactinemia. Despite
demonstrating efficacy in early clinical trials, its development was halted due to significant
hepatotoxicity. This technical guide provides a detailed overview of the chemical structure,
physicochemical properties, mechanism of action, and pharmacological effects of lergotrile
mesylate. It includes a summary of its biological activity, available clinical data on its adverse
effects, and detailed experimental protocols for key assays. This document is intended to serve
as a comprehensive resource for researchers and professionals in the field of drug
development and pharmacology.

Chemical Structure and Properties

Lergotrile mesylate is the methanesulfonate salt of Lergotrile. The chemical structure of
Lergotrile consists of an ergoline scaffold, which is a complex heterocyclic system.

Chemical Structure of Lergotrile
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Table 1: Chemical Identification of Lergotrile Mesylate

Identifier Value

2-[(6aR,9S,10aR)-5-chloro-7-methyl-
6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-

IUPAC Name o o )
fg]quinolin-9-yl]Jacetonitrile;methanesulfonic
acid[1]

CAS Number 51473-23-5

Molecular Formula C1sH22CINsOs3S

Molecular Weight 395.9 g/mol

Canonical SMILES CN1C--INVALID-LINK--CC#N.CS(=0)(=0)0O

InChl Key WXHDJVDIJQDIMK-AYJWUPBJSA-N

Table 2: Physicochemical Properties of Lergotrile Mesylate

Property Value Source
Melting Point Data not available
pKa Data not available
Solubility Data not available

Mechanism of Action and Pharmacology

Lergotrile mesylate is a direct-acting dopamine receptor agonist. Its primary mechanism of
action involves the stimulation of dopamine receptors in the central nervous system, particularly
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the D2 receptor subtype.

Dopaminergic Activity

Activation of D2 receptors by lergotrile mesylate in the nigrostriatal pathway was believed to
be responsible for its therapeutic effects in Parkinson's disease. This stimulation mimics the
action of endogenous dopamine, thereby alleviating the motor symptoms associated with
dopamine deficiency.

Prolactin Inhibition

Lergotrile mesylate is a potent inhibitor of prolactin secretion from the anterior pituitary gland.
[2] This effect is mediated through the activation of D2 receptors on lactotroph cells, which
inhibits the synthesis and release of prolactin.[2] Clinical studies demonstrated a significant
suppression of 24-hour mean prolactin levels in patients treated with lergotrile mesylate.[3]

Signaling Pathway

The activation of D2 dopamine receptors by an agonist like lergotrile mesylate initiates a
cascade of intracellular signaling events. D2 receptors are G protein-coupled receptors
(GPCRs) that couple to Gi/o proteins.
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Dopamine D2 Receptor Signaling Pathway

Biological Activity

Quantitative data on the binding affinity and functional potency of lergotrile mesylate are
crucial for understanding its pharmacological profile.

Table 3: In Vitro Biological Activity of Lergotrile Mesylate

Receptor/Targ ] ]
Assay " Species Value (Ki/IC50) Reference
e
Receptor Binding  Dopamine D2 ) Data not
o ] Rat Striatum )
Affinity (Ki) Receptor available
_ Prolactin
Functional Assay o Data not
Release Rat Pituitary )
(IC50) o available
Inhibition
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Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a compound like
lergotrile mesylate to the dopamine D2 receptor.

Objective: To determine the inhibition constant (Ki) of lergotrile mesylate for the dopamine D2
receptor using a competitive radioligand binding assay.

Materials:
» Radioligand: [*H]-Spiperone (a high-affinity D2 antagonist)

 Membrane Preparation: Rat striatal tissue homogenate or cells expressing recombinant
human D2 receptors.

o Assay Buffer: 50 mM Tris-HCI, 120 mM NacCl, 5 mM KCI, 2 mM CaClz, 1 mM MgClz, pH 7.4.
o Test Compound: Lergotrile mesylate dissolved in a suitable solvent (e.g., DMSO).

» Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 uM
haloperidol).

96-well microplates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:

o Prepare serial dilutions of lergotrile mesylate in the assay buffer.

e In a 96-well plate, add the following to each well in triplicate:

o Assay buffer (for total binding) or non-specific binding control.

o Serial dilutions of lergotrile mesylate.

o Afixed concentration of [H]-Spiperone (typically at its Kd concentration).

o Membrane preparation.
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 Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach
equilibrium.

» Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell
harvester.

o Wash the filters with ice-cold assay buffer to remove unbound radioligand.

» Dry the filter mats and place them in scintillation vials with scintillation fluid.

o Quantify the radioactivity using a scintillation counter.

Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total binding.

» Plot the percentage of specific binding against the logarithm of the lergotrile mesylate
concentration.

» Determine the IC50 value (the concentration of lergotrile mesylate that inhibits 50% of the
specific binding of the radioligand) using non-linear regression analysis.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.

Prepare Reagents Set up 96-well plate Data Analysis
&'QMemmanes‘ Radioligand, Lergotrile) (Total, Non-specific, Lergotrile dilutions) (DN A R FIRET WEENIED LT EEII) (IC50 and Ki determination)
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Radioligand Binding Assay Workflow

Synthesis of Lergotrile

A detailed, step-by-step experimental protocol for the synthesis of lergotrile (2-chloro-6-
methylergoline-8(3-acetonitrile) is not readily available in the public domain. The synthesis of
ergoline derivatives is a complex multi-step process often involving proprietary methods.
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Clinical Trials and Hepatotoxicity

Lergotrile mesylate showed promise in early clinical trials for Parkinson's disease, with
studies demonstrating a significant reduction in rigidity, tremor, and bradykinesia.[4] However, a
concerning side effect that emerged was dose-dependent hepatotoxicity.

Table 4: Summary of Clinical Findings on Lergotrile Mesylate Hepatotoxicity

Incidence of
Study ] .
) Dosage Elevated Liver  Severity Reference
Population
Enzymes
Patients with
) 12 out of 19 Increased serum
Parkinson's 50-150 mg/day )
) patients (63%) ALT and AST
Disease
] ] Elevations in
Patients with )
) Mean daily dose 3 out of 20 serum
Parkinson's ) ) [4]
) of 52 mg patients (15%) transaminase
Disease
levels

The observed liver injury was characterized as hepatocellular, with microscopic examination of
liver biopsies revealing mild acute hepatocellular injury and unique mitochondrial changes.[5]
The presence of a cyanide group in the lergotrile molecule was suggested as a potential cause
of this toxicity.[5] Due to these safety concerns, the clinical development of lergotrile mesylate
was terminated.

Conclusion

Lergotrile mesylate is a potent dopamine agonist with a well-defined mechanism of action on
the dopaminergic system and prolactin secretion. While it demonstrated therapeutic potential,
its clinical utility was ultimately limited by an unacceptable risk of hepatotoxicity. The
information compiled in this technical guide provides a comprehensive overview of the
chemical, pharmacological, and clinical aspects of lergotrile mesylate, serving as a valuable
resource for researchers in the field. The detailed experimental protocols and structured data
presentation are intended to facilitate further investigation and understanding of this and
related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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